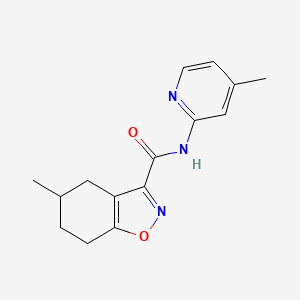

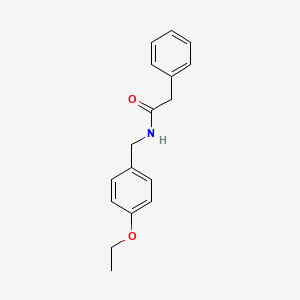

![molecular formula C14H18ClN3O2S B4617921 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)

N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of heterocyclic compounds, including those related to N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide, often involves the use of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold. These compounds serve as building blocks for creating a wide range of heterocyclic compounds such as pyrazolo-imidazoles and spiropyrans, under mild reaction conditions, offering a versatile approach to synthesizing complex molecules (Gomaa & Ali, 2020).

Molecular Structure Analysis

The molecular structure of such compounds, characterized by the presence of a pyrazole ring, significantly influences their chemical reactivity and physical properties. The structure-activity relationship (SAR) analysis, which examines how different chemical structures impact the biological activity, is crucial for understanding the potential applications of these compounds. While specific studies on N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide were not directly found, related research highlights the importance of the pyrazole moiety in conferring biological activities to the molecules.

Chemical Reactions and Properties

Pyrazoline derivatives, including those with structural similarities to N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide, exhibit a wide range of chemical reactions due to their versatile scaffold. These reactions include cycloadditions, nucleophilic substitutions, and electrophilic additions, which can be tailored to synthesize a plethora of derivatives with varied chemical properties (Govindaraju et al., 2012).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide derivatives are influenced by their molecular structure. While specific data on this compound was not identified, general principles indicate that the presence of sulfonyl and chloro groups would affect its polarity, solubility in various solvents, and melting point.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide, are determined by its functional groups. The sulfonyl group, in particular, can impart acidic characteristics, while the pyrazole moiety may engage in various chemical reactions, providing a rich chemistry for exploration and application in synthesis (Philip et al., 2020).

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Heteroaromatic Compounds

Some studies have focused on the synthesis of pharmaceutically significant heteroaromatic compounds from related sulfonamide derivatives. For example, the synthesis of 5-substituted pyrazoles and pyrimethamine from methyl phenyl sulfone derivatives demonstrates the versatility of sulfonamides in constructing heteroaromatic frameworks with potential pharmaceutical applications (Yokoyama et al., 1984).

Catalysis and Tandem Reactions

The utility of sulfonamide derivatives in catalysis and as intermediates in tandem reactions has been explored, showing their efficiency in synthesizing complex molecules. For instance, a strategy for the synthesis of dihydropyrazoles utilizing propargyl alcohol and N-sulfonylhydrazone showcases the compound's role in facilitating tandem transformations (Zhu et al., 2011).

Biological Activities

Antimicrobial Activities

The synthesis of new heterocycles based on sulfonamide derivatives has been investigated for their antimicrobial properties. For example, the treatment of amino pyrazole with sulfonamide compounds led to various derivatives showing promising antimicrobial activities (El‐Emary et al., 2002).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism has been demonstrated using sulfonamide derivatives. A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound using microbial-based systems highlights the relevance of sulfonamides in understanding drug metabolism and developing new therapeutic agents (Zmijewski et al., 2006).

properties

IUPAC Name |

N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2S/c1-2-3-7-21(19,20)17-14-6-4-5-12(8-14)10-18-11-13(15)9-16-18/h4-6,8-9,11,17H,2-3,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRUPLGOYUOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

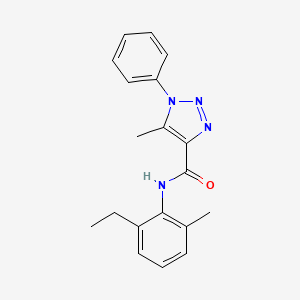

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4617875.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)

![3,5-dimethyl-N-{[4-(pentafluorophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B4617890.png)

![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)

![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)

![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)

![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)